molecular formula C20H26N2O5S2 B2533628 4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1021073-40-4

4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2533628
CAS No.: 1021073-40-4
M. Wt: 438.56
InChI Key: XXECOQRWPMTDBF-UHFFFAOYSA-N
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Description

The compound 4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy group at position 4, a methyl group at position 2 on the benzene ring, and a propylsulfonyl-substituted tetrahydroquinoline moiety. The tetrahydroquinoline scaffold contributes to enhanced solubility and bioavailability compared to fully aromatic quinoline systems, while the sulfonyl group may influence binding affinity and metabolic stability .

Properties

IUPAC Name

4-methoxy-2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-4-12-28(23,24)22-11-5-6-16-7-8-17(14-19(16)22)21-29(25,26)20-10-9-18(27-3)13-15(20)2/h7-10,13-14,21H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXECOQRWPMTDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves multiple steps, typically initiated by the preparation of intermediate compounds such as 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline. The key reactions include sulfonation, methylation, and methoxylation, which are conducted under carefully controlled conditions to ensure high purity and yield. Common reagents used in the synthesis include sulfonyl chlorides, methyl iodide, and methanol, while the reaction conditions may involve refluxing, acid or base catalysis, and various purification techniques such as recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The focus is on optimizing reaction conditions to maximize output while minimizing waste and energy consumption. Techniques such as automated control systems and high-throughput screening are employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes a variety of chemical reactions, including:

  • Oxidation: Can lead to the formation of sulfoxides or sulfones under oxidizing conditions.

  • Reduction: Potentially reduces to amines or other reduced forms using hydrogenation or metal hydride reagents.

  • Substitution: The aromatic sulfonamide group allows for electrophilic and nucleophilic substitutions, providing a pathway to create numerous derivatives.

Common Reagents and Conditions: Typical reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halides, nucleophiles like thiols and amines.

Major Products Formed: Depending on the reaction conditions, major products can include:

  • Sulfone derivatives

  • Reduced amines

  • Various substituted quinolines

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a starting material for the synthesis of more complex molecules. Its versatile functional groups make it an important intermediate in organic synthesis and materials science.

Biology: In biological research, it serves as a probe or inhibitor to study enzyme functions, particularly those involved in sulfonylation reactions. Its structural characteristics allow for selective interaction with specific biological targets.

Medicine: The compound holds potential as a pharmacophore in drug design, especially in the development of anti-inflammatory and anti-cancer agents. Its unique structure may provide novel mechanisms of action compared to existing treatments.

Industry: Industrially, it can be used in the manufacture of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonamide group plays a crucial role in these interactions, often mimicking the natural substrate of the target enzyme. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzenesulfonamide Class

Key structural analogues include:

(E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) Structure: Features a 4-methoxybenzenesulfonamide group attached to a 5-chloro-8-hydroxyquinoline core with a styryl substituent. Key Differences: The quinoline ring is fully aromatic and lacks the propylsulfonyl group present in the target compound. The chlorine and hydroxyl groups on the quinoline may confer distinct electronic and hydrogen-bonding properties .

4-Ethoxy-3-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide Structure: Shares the propylsulfonyl-tetrahydroquinoline moiety but differs in the benzene ring substituents (ethoxy at position 4, methyl at position 3). Key Differences: The ethoxy group increases lipophilicity compared to methoxy, and the methyl group’s position (3 vs. 2) alters steric interactions .

Physicochemical Properties

Property Target Compound IIIa Ethoxy Analogue
Molecular Formula C₂₀H₂₆N₂O₅S₂ C₂₄H₂₂ClN₂O₄S C₂₁H₂₈N₂O₅S₂
Molecular Weight 438.6 g/mol 477.0 g/mol 452.6 g/mol
Benzene Substituents 4-OCH₃, 2-CH₃ 4-OCH₃ (benzenesulfonamide) 4-OCH₂CH₃, 3-CH₃
Quinoline Core 1,2,3,4-Tetrahydroquinoline Aromatic quinoline 1,2,3,4-Tetrahydroquinoline
Sulfonyl Group Propylsulfonyl Absent Propylsulfonyl
  • Solubility: The tetrahydroquinoline core in the target compound and ethoxy analogue likely enhances water solubility compared to IIIa’s aromatic quinoline.
  • Lipophilicity : The ethoxy group in the analogue increases logP relative to the methoxy group in the target compound.

Research Findings and Implications

  • IIIa: Demonstrated utility in antimicrobial studies due to the quinoline-chlorine interaction, though its aromaticity may limit bioavailability .
  • Target Compound : Hypothesized to exhibit improved metabolic stability over IIIa due to reduced aromaticity and the presence of a sulfonyl group, which may resist oxidative degradation.

Biological Activity

The compound 4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a methoxy group, a sulfonamide moiety, and a tetrahydroquinoline ring. The presence of these functional groups may contribute to its biological activity.

PropertyValue
Molecular Formula C19H25N3O4S
Molecular Weight 389.49 g/mol
IUPAC Name This compound

Research indicates that sulfonamide compounds often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of specific enzymes, which can disrupt metabolic pathways in target organisms or cells.
  • Targeting Protein Interactions : The tetrahydroquinoline structure may facilitate interactions with proteins involved in critical cellular processes.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of related compounds in the benzenesulfonamide class. For instance, a derivative with a similar structure demonstrated significant inhibitory activity against various cancer cell lines:

  • A549 (lung cancer) : IC50 = 1.35 μM
  • MDA-MB-231 (breast cancer) : IC50 = 2.85 μM
  • HCT-116 (colon cancer) : IC50 = 3.04 μM

These compounds were shown to inhibit tubulin polymerization and STAT3 phosphorylation, indicating a dual-target mechanism that could enhance their efficacy against tumors .

Anti-inflammatory Effects

Compounds with similar structures have also been investigated for their anti-inflammatory properties. The inhibition of specific inflammatory pathways suggests that these sulfonamides could be beneficial in treating autoimmune diseases and chronic inflammatory conditions.

Case Study 1: Dual-targeting Mechanism

A study explored the effects of a structurally related compound targeting both tubulin and STAT3 pathways. The results showed that this dual-target approach led to enhanced antitumor efficacy compared to single-target inhibitors .

Case Study 2: Bioavailability and Efficacy

Another study focused on optimizing the bioavailability of tetrahydroquinoline derivatives, revealing promising results for oral administration in animal models. These findings suggest that modifications to the compound's structure could improve its therapeutic potential while minimizing side effects .

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